BenchChemオンラインストアへようこそ!

3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide

Lipophilicity Physicochemical profiling Drug design

This pyridine-1-oxide carboxamide is differentiated by the N-oxide oxygen – a proven selectivity determinant in CDK4, p38α, and Pim kinase series [][]. The tetrahydrofuran-3-yl N1-substituent on the pyrazole ring offers a distinct lipophilicity anchor (cLogP ≈ −0.22) compared to the 6-membered THP analog (CAS 1797021-75-0; cLogP ≈ +0.28), enabling systematic physicochemical optimization []. Unlike non-oxide pyridine congeners, 1797895-17-0 provides a procurement-ready scaffold for mapping N-oxide-mediated selectivity or for use as a warhead in PROTAC design.

Molecular Formula C13H14N4O3
Molecular Weight 274.28
CAS No. 1797895-17-0
Cat. No. B2749332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide
CAS1797895-17-0
Molecular FormulaC13H14N4O3
Molecular Weight274.28
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C13H14N4O3/c18-13(10-2-1-4-16(19)7-10)15-11-6-14-17(8-11)12-3-5-20-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,15,18)
InChIKeyQMDRHGZFMLMURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide (CAS 1797895-17-0): Procurement-Relevant Compound Identity and Physicochemical Profile


3-((1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide (CAS 1797895-17-0) is a heterocyclic small molecule (C13H14N4O3, MW 274.28 g/mol) comprising a pyridine N-oxide core linked via a carbamoyl bridge to an N-(tetrahydrofuran-3-yl)pyrazole moiety. This compound belongs to the pyridine-1-oxide carboxamide class and is categorized within the pyrazol-4-yl-heterocyclyl-carboxamide chemotype, a scaffold widely explored in kinase inhibitor programs targeting Pim kinases [1], CDKs [2], ALK [3], and p38α MAP kinase [4]. The pyridine N-oxide functional group distinguishes it from standard pyridine analogs, as N-oxide oxygen has been demonstrated in multiple independent kinase series to be a determinant factor for both target potency and selectivity against closely related kinases [2][4]. The tetrahydrofuran-3-yl substituent at the pyrazole N1 position represents a specific stereoelectronic choice, differing from the tetrahydropyran-4-yl analog (CAS 1797021-75-0) which bears a six-membered cyclic ether with distinct lipophilicity and conformational properties. The compound is supplied at ≥95% purity by multiple vendors and is intended exclusively for research use, not for therapeutic or veterinary applications .

Why In-Class Substitution Is Not Advisable: Structural Determinants That Preclude Simple Interchange of 1797895-17-0


Compounds within the pyrazol-4-yl-heterocyclyl-carboxamide class cannot be freely interchanged for several reasons grounded in established medicinal chemistry principles. First, the pyridine N-oxide moiety is not a silent structural feature; SAR studies across CDK4 and p38α kinase programs have demonstrated that N-oxide oxygen directly contributes to kinase selectivity and inhibitory potency, and its removal or reduction to the parent pyridine can ablate activity or dramatically alter selectivity profiles [1][2]. Second, the N1 substituent on the pyrazole ring—here, tetrahydrofuran-3-yl versus, e.g., tetrahydropyran-4-yl in the closest commercially available analog (CAS 1797021-75-0)—introduces differences in ring size (5-membered vs. 6-membered), oxygen positioning, conformational flexibility, and calculated lipophilicity (THF: cLogP ≈ −0.22; THP: cLogP ≈ +0.28 for the parent heterocycles) [3]. These factors collectively influence solubility, membrane permeability, metabolic stability, and target binding kinetics. Third, the carbamoyl linker geometry and hydrogen-bonding capacity are sensitive to both the N-oxide and the pyrazole N1 substituent, meaning that even structurally similar analogs can exhibit divergent binding modes. For procurement decisions, substituting a THP analog or a non-N-oxide pyridine congener for 1797895-17-0 would introduce uncharacterized variables that could invalidate SAR continuity, compromise assay reproducibility, or derail lead optimization trajectories.

Quantitative Differentiation Evidence for 3-((1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide (1797895-17-0)


Tetrahydrofuran vs. Tetrahydropyran N1 Substituent: Lipophilicity and Physicochemical Differentiation

The N1 substituent on the pyrazole ring is a primary structural differentiator between 1797895-17-0 and its closest commercially available analog, 3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide (CAS 1797021-75-0). The target compound incorporates a tetrahydrofuran-3-yl group (5-membered cyclic ether, C4H7O), whereas the comparator bears a tetrahydropyran-4-yl group (6-membered cyclic ether, C5H9O). This difference manifests in several quantifiable physicochemical parameters: the molecular weight of the target compound is 274.28 g/mol versus 288.31 g/mol for the THP analog , a difference of +14.03 g/mol for the comparator. The calculated logP values for the parent heterocycles differ markedly: THF has cLogP ≈ −0.22, while THP has cLogP ≈ +0.28, yielding a ΔcLogP ≈ +0.50 units in favor of the THP analog [1]. This translates into approximately 3.2-fold higher predicted lipophilicity for the THP congener. Additionally, the topological polar surface area contribution differs: THF contributes a single ether oxygen (TPSA increment ~9.23 Ų), whereas THP contributes an ether oxygen within a larger ring system that may exhibit slightly altered solvation behavior . These differences are relevant because lipophilicity is a key determinant of passive membrane permeability, metabolic clearance, and plasma protein binding in drug discovery programs.

Lipophilicity Physicochemical profiling Drug design

Pyridine N-Oxide as a Selectivity-Enhancing Pharmacophoric Element: Evidence from CDK4 and p38α Kinase Programs

The pyridine N-oxide moiety present in 1797895-17-0 is not a metabolically incidental oxidation product but a deliberate pharmacophoric element shown to enhance kinase selectivity in multiple independent programs. In the CDK4 inhibitor series, Guo et al. (2018) demonstrated that introducing N-oxide at the N1 position of the pyridine ring in LEE011 (ribociclib) derivatives improved selectivity for CDK4 over the closely related CDK6 kinase. The optimized N-oxide-containing compound 9a exhibited comparable CDK4 inhibitory potency to ribociclib while achieving greater selectivity over CDK6 [1]. In the p38α MAP kinase program, Lumeras et al. (2009) reported that in aminopyridine N-oxide series, the N-oxide oxygen was "essential for activity and was probably a determinant factor for a marked selectivity against other related kinases" [2]. Compound 45 from this series demonstrated in vivo efficacy with an oral ED50 of 1 mg/kg in an LPS-induced TNFα murine model and ED50 of 4.5 mg/kg in a rat adjuvant arthritis model [2]. These cross-chemotype findings establish pyridine N-oxide as a validated, selectivity-enhancing motif. For procurement, the non-N-oxide pyridine analog of 1797895-17-0—if used as a substitute—would lack this validated selectivity determinant, potentially compromising kinase profiling outcomes.

Kinase selectivity Pyridine N-oxide SAR CDK4 p38α MAP kinase

Structural Resemblance to Crizotinib Pharmacophore: Pyridine N-Oxide as a Potential ALK/ROS1 Kinase Recognition Element

The pyridine N-oxide moiety in 1797895-17-0 bears structural resemblance to the aminopyridine core of crizotinib (PF-02341066), an FDA-approved dual ALK/c-MET inhibitor. Crizotinib inhibits ALK with cellular IC50 values of 8–20 nM and c-MET with IC50 of 8 nM, and demonstrates oral bioavailability with effective tumor growth inhibition in xenograft models [1]. While 1797895-17-0 is not a direct crizotinib analog, the pyridine N-oxide functionality has been recognized as a kinase hinge-binding motif in multiple programs, and its presence in a pyrazole-carboxamide scaffold places 1797895-17-0 within a pharmacophoric space relevant to ALK/ROS1 inhibitor design . The tetrahydrofuran substituent further differentiates 1797895-17-0 from crizotinib's piperidine-bearing pyrazole, offering a distinct steric and electronic profile that may modulate ATP-pocket binding kinetics. For procurement in kinase inhibitor discovery programs, particularly those targeting ALK, ROS1, or related tyrosine kinases, 1797895-17-0 provides a structurally differentiated entry point into a validated pharmacophore space, distinct from both crizotinib itself and the THP analog.

ALK kinase ROS1 kinase Crizotinib Pharmacophore similarity

Pim Kinase Pan-Inhibitor Chemotype Relevance: Pyridyl Carboxamide Scaffold Validation

The pyrazol-4-yl-heterocyclyl-carboxamide scaffold of 1797895-17-0 falls within the broader pyridyl carboxamide chemotype extensively validated in pan-Pim kinase inhibitor programs. Wang et al. (2016) reported the optimization of pyridyl carboxamide derivatives leading to GDC-0339, a potent, orally bioavailable pan-Pim kinase inhibitor with demonstrated efficacy in RPMI8226 and MM.1S human multiple myeloma xenograft mouse models, which was subsequently evaluated as an early development candidate [1]. The pyrazole-carboxamide linkage and the heterocyclic N-substitution pattern are key structural features shared between this validated chemotype and 1797895-17-0. Roche patents (e.g., US9890162, WO2014/031912) further describe pyrazol-4-yl-heterocyclyl-carboxamide compounds as Pim kinase inhibitors useful for cancer therapy, with specific claims covering pyrazole N-substitution variants [2]. For procurement in Pim kinase programs, 1797895-17-0 represents a structurally congruent analog within a clinically precedented chemotype, with the tetrahydrofuran N1 substituent and N-oxide functionality providing points of differentiation from previously disclosed Roche/Novartis compounds.

Pim kinase Pan-PIM inhibitor Pyridyl carboxamide Multiple myeloma

Research and Industrial Application Scenarios for 3-((1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide (1797895-17-0)


Kinase Selectivity Profiling Campaigns Requiring N-Oxide-Containing Chemotypes

In kinase inhibitor discovery programs where selectivity against closely related kinase isoforms is a primary optimization parameter—particularly for CDK4/CDK6, p38α MAP kinase, or Pim kinase families—1797895-17-0 provides a procurement-ready N-oxide-containing scaffold. Published SAR demonstrates that pyridine N-oxide oxygen can be a decisive selectivity determinant: in CDK4 inhibitor series, N-oxide introduction improved CDK4 selectivity over CDK6 [1]; in p38α programs, N-oxide was essential for activity and drove marked selectivity against related kinases [2]. Including 1797895-17-0 in screening cascades allows direct assessment of whether the N-oxide motif confers analogous selectivity benefits in the target kinase of interest, while the tetrahydrofuran N1 substituent provides a distinct lipophilicity anchor point (cLogP ≈ −0.22 for THF vs. +0.28 for THP) that can be leveraged for physicochemical property optimization .

Structure-Activity Relationship Expansion Around Clinically Validated Pim Kinase Chemotypes

For research groups pursuing pan-Pim kinase inhibitors for hematological malignancies (e.g., multiple myeloma), 1797895-17-0 represents a structurally differentiated analog within the pyridyl carboxamide scaffold class from which GDC-0339—an orally bioavailable, xenograft-efficacious development candidate—was derived [3]. The combination of the tetrahydrofuran-3-yl N1 substituent and the pyridine N-oxide core distinguishes 1797895-17-0 from previously disclosed Roche and Novartis Pim inhibitors. Procurement of this compound enables systematic exploration of whether THF substitution and N-oxide incorporation modulate Pim isoform selectivity (Pim-1 vs. Pim-2 vs. Pim-3), a critical consideration given that Pim-2 is particularly challenging to inhibit due to its high ATP affinity [4]. This compound can serve as a key SAR probe in lead optimization libraries.

PROTAC Degrader Toolbox: Pyridine N-Oxide as an E3 Ligase-Recruiting Warhead or Linker Attachment Point

The pyridine N-oxide functionality in 1797895-17-0 may offer unique electronic properties for targeted protein degradation (PROTAC) design. The N-oxide oxygen provides a hydrogen-bond acceptor with distinct geometry and electronic character compared to carbonyl or sulfonyl groups, potentially enabling non-classical interactions with E3 ligase surfaces or target proteins [5]. The carbamoyl linker and the tetrahydrofuran-substituted pyrazole provide multiple synthetic handles for linker conjugation. For laboratories developing PROTACs or molecular glues, 1797895-17-0 can serve as a warhead scaffold or a target-protein ligand whose N-oxide group may confer degradation selectivity that differs from conventional carbonyl-based ligands. The lower molecular weight (274.28 g/mol) compared to the THP analog (288.31 g/mol) is advantageous for PROTAC design, where maintaining overall bivalent molecule size below thresholds conducive to cellular permeability is critical .

Computational Chemistry and Docking Studies: Exploring Non-Classical Hydrogen Bonding Interactions

The pyridine N-oxide moiety has been exploited in structure-based drug design to establish non-classical hydrogen-bonding interactions, including polar C–H···O contacts with protein backbone or side-chain residues, as demonstrated in factor XIa inhibitor programs where pyridine N-oxide-based compounds achieved potent inhibition and oral bioavailability through such interactions [5]. For computational chemistry groups engaged in virtual screening, pharmacophore modeling, or free-energy perturbation calculations, 1797895-17-0 provides a physically available compound whose N-oxide group can participate in interaction geometries not accessible to standard carbonyl or amide groups. Procurement of this compound alongside its THP analog (CAS 1797021-75-0) enables comparative docking studies to quantify the impact of the THF→THP substitution on predicted binding poses and interaction energies, directly informing scaffold prioritization in hit-to-lead campaigns.

Quote Request

Request a Quote for 3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.